11-deoxy Prostaglandin E2

描述

11-Deoxy-PGE2 is a prostanoid.

作用机制

Target of Action

The primary target of 11-deoxy Prostaglandin E2 is the EP4 receptor . This receptor is a part of the G protein-coupled receptor family and plays a significant role in various physiological processes.

Mode of Action

This compound acts as a selective agonist for the EP4 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the EP4 receptor, triggering a series of events within the cell.

Biochemical Pathways

It is known that prostaglandins like this compound play a crucial role in various biological processes, including inflammation and cancer

Pharmacokinetics

It is known that prostaglandins are rapidly metabolized and have a short half-life in the body .

Result of Action

This compound has been shown to have a powerful bronchoconstrictor effect, contracting human respiratory tract smooth muscle with potencies ranging from 5 to 30 times higher than PGF2α . It is also used in studies related to bone healing and heart failure .

生化分析

Biochemical Properties

11-deoxy Prostaglandin E2 interacts with various enzymes and proteins in biochemical reactions. It is known to interact with the EP4 receptor, a G-protein coupled receptor . The nature of this interaction is that of an agonist, meaning this compound binds to the EP4 receptor and activates it .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways. Specifically, it activates the EP4 receptor, which can trigger a cascade of intracellular signaling events . This can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EP4 receptor. This binding activates the receptor, which can then initiate a series of intracellular signaling events . These events can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in the prostaglandin synthesis pathway. It is an analog of prostaglandin E2, which is synthesized from arachidonic acid via the cyclooxygenase pathway

生物活性

11-Deoxy Prostaglandin E2 (11-deoxy PGE2) is a synthetic analog of prostaglandin E2 (PGE2) that exhibits significant biological activity, particularly in inflammatory processes and cellular signaling pathways. This article explores its mechanisms of action, pharmacological effects, and implications in various biological contexts, supported by case studies and research findings.

11-deoxy PGE2 primarily interacts with prostaglandin receptors, particularly the EP2 and EP4 subtypes. These receptors are G protein-coupled receptors that mediate various physiological responses:

- Cyclic AMP (cAMP) Production : 11-deoxy PGE2 stimulates intracellular cAMP levels, which is crucial for many signaling pathways. Studies indicate that it has an effective dose (ED50) for cAMP production of approximately 2 µmol/L .

- Calcium Mobilization : The compound also induces calcium influx in adrenal cells, enhancing aldosterone secretion, which is vital for electrolyte balance and blood pressure regulation .

1. Inflammation and Wound Healing

11-deoxy PGE2 plays a critical role in modulating inflammatory responses. It has been shown to:

- Regulate Fibroblast Activity : In airway injuries, 11-deoxy PGE2 reduces fibroblast migration and contraction, suggesting a protective role against excessive scarring during wound healing .

- Cytoprotection : It protects renal cells from oxidative stress-induced injury by upregulating specific proteins associated with stress response pathways .

2. Aldosterone Release

Research indicates that 11-deoxy PGE2 stimulates aldosterone release from adrenal cells through EP2 receptor activation. This effect is concentration-dependent, with an ED50 of 2 µmol/L for 11-deoxy PGE1 (an EP2-selective agonist), demonstrating its potency in stimulating steroidogenesis .

Case Study 1: Airway Injury Response

In a study examining airway injuries, the application of laser injury led to a significant increase in mucosal PGE2 levels. The administration of 11-deoxy PGE2 resulted in decreased fibroplastic activity in the mucosal wound bed, highlighting its potential therapeutic role in managing airway fibrosis .

Case Study 2: Renal Protection

A study on renal proximal tubular epithelial cells demonstrated that 11-deoxy PGE2 could protect against nephrotoxic agents. The compound activated several protective proteins, suggesting its utility in preventing kidney damage during toxic exposures .

Comparative Table of Prostaglandins

| Compound | Receptor Affinity | Biological Activity | ED50 (cAMP Production) |

|---|---|---|---|

| PGE2 | EP1, EP2, EP3, EP4 | Inflammation, Aldosterone Release | 9.8 µmol/L |

| 11-deoxy PGE1 | EP2 | Aldosterone Release | 300 nmol/L |

| 11-deoxy PGE2 | EP2 | Bronchoconstriction, Cytoprotection | 2 µmol/L |

科学研究应用

A. Chemistry

- Reagent in Chemical Reactions : 11-DPGE2 is utilized in various chemical studies to explore its reactivity and properties as a prostaglandin analog.

- Model Compound : It serves as a model for understanding the behavior of prostaglandins and their derivatives .

B. Biology

- Cellular Signaling Studies : Investigated for its role in cellular processes, particularly in how it influences cell signaling pathways associated with inflammation and cell survival.

- Cytoprotection : Research indicates that 11-DPGE2 can protect renal cells from damage induced by nephrotoxins through mechanisms involving protein synthesis and stress response pathways .

C. Medicine

- Therapeutic Potential : The compound has been studied for its potential therapeutic applications, particularly in conditions involving gastric acid secretion and ulcer formation. Its agonistic action on EP receptors suggests roles in anti-inflammatory therapies .

- Cardiovascular Applications : In cardiovascular research, analogs of 11-DPGE2 have shown promise in modulating vascular tone and platelet aggregation, indicating potential uses in treating cardiovascular diseases .

D. Industry

- Drug Development : 11-DPGE2 is explored for its utility in developing new pharmaceuticals due to its biological activities, particularly in anti-inflammatory and cytoprotective contexts .

Case Studies and Research Findings

Biochemical Properties

The biochemical properties of 11-DPGE2 include:

属性

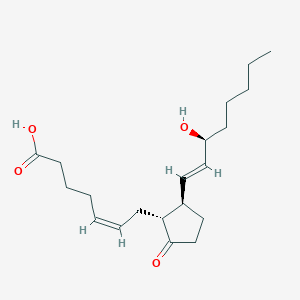

IUPAC Name |

(Z)-7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-18,21H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHZICXYLKQMKI-FOSBLDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。